molecular formula C5H5FN2O2 B074604 6-(fluoromethyl)-1H-pyrimidine-2,4-dione CAS No. 1598-64-7

6-(fluoromethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B074604
CAS No.: 1598-64-7
M. Wt: 144.1 g/mol
InChI Key: FIDATMMHDGLDFF-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative characterized by a fluoromethyl (-CH2F) substituent at the 6-position of the pyrimidine-2,4-dione core. Pyrimidine-2,4-diones are heterocyclic scaffolds with diverse biological activities, including antifungal, anticancer, and enzyme inhibitory effects, as highlighted in multiple studies .

Properties

CAS No.

1598-64-7

Molecular Formula

C5H5FN2O2

Molecular Weight

144.1 g/mol

IUPAC Name

6-(fluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

FIDATMMHDGLDFF-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CF

Canonical SMILES

C1=C(NC(=O)NC1=O)CF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The 6-position of pyrimidine-2,4-dione derivatives is a critical site for structural modification. Key analogues and their substituents include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Features
6-(Fluoromethyl)-1H-pyrimidine-2,4-dione -CH2F C5H5FN2O2 156.10 Hypothetical; inferred stability from C-F bond and moderate lipophilicity.
6-(Chloromethyl)-1H-pyrimidine-2,4-dione -CH2Cl C5H5ClN2O2 160.56 Higher lipophilicity than fluoromethyl; potential reactivity in nucleophilic substitutions.
6-AU (Control) -NH-C6H5 (anilino) C10H9N3O2 203.20 DNA polymerase III inhibitor; forms hydrogen bonds with Arg403/His602.
C9 -NH-(4-iodophenyl) C10H8IN3O2 329.09 High GOLD fitness score (41.56); lipophilic interactions with Arg412.
C10 -C3H7 (propyl) C13H14N2O2 230.26 6 lipophilic interactions with MtbDnaE2; binds Arg403 via hydrogen bonding.
6-Amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione -NH2 (position 6) + 2-fluorobenzyl (position 3) C11H10FN3O2 247.22 Antifungal/anticancer activity; synthesized via regioselective alkylation.

Key Observations:

  • Electronic Effects: Fluorine’s electronegativity in 6-(fluoromethyl) may polarize the C-F bond, enhancing hydrogen-bond acceptor capacity compared to chloromethyl or alkyl groups.
  • Steric Hindrance: Smaller substituents (e.g., -CH2F) may allow better accommodation in enzyme active sites than bulkier groups (e.g., propyl or iodophenyl) .
Antifungal and Anticancer Activity
  • Compounds with 6-substituted aldehydes (e.g., 6-(2-fluorophenyl)) demonstrated dose-dependent antifungal activity at 25–200 μg/mL . Fluoromethyl derivatives may exhibit similar trends, with enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
  • 6-Amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione showed regioselective synthesis to avoid disubstitution, a strategy applicable to fluoromethyl analogues .
Enzyme Inhibition (DNA Polymerase III)
  • 6-AU and Analogues (C9, C10): Docking studies with MtbDnaE2 revealed that substituent size and lipophilicity dictate binding modes: C9 (4-iodoanilino) formed hydrogen bonds with His602, while C10 (propyl) interacted with Arg403 .

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